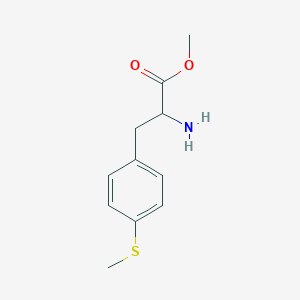
9-(2-Propyn-1-yl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Propyn-1-yl)-9H-fluorene: is an organic compound belonging to the fluorene family It is characterized by the presence of a propynyl group attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Propyn-1-yl)-9H-fluorene typically involves the alkylation of fluorene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Fluorene+Propargyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 9-(2-Propyn-1-yl)-9H-fluorene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding saturated hydrocarbon.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学的研究の応用
Chemistry: 9-(2-Propyn-1-yl)-9H-fluorene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its structural properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of 9-(2-Propyn-1-yl)-9H-fluorene involves its interaction with molecular targets such as enzymes, receptors, and proteins. The propynyl group can form covalent bonds with nucleophilic sites on these targets, leading to conformational changes and modulation of biological activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target.
類似化合物との比較
- 9-(2-Propyn-1-yl)-9H-carbazole
- Triphenyl(2-propyn-1-yl)phosphorane
- 2-(2-Propyn-1-yl)oxirane
Comparison: Compared to similar compounds, 9-(2-Propyn-1-yl)-9H-fluorene stands out due to its unique fluorene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
2768-94-7 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC名 |
9-prop-2-ynyl-9H-fluorene |
InChI |
InChI=1S/C16H12/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h1,3-6,8-12H,7H2 |
InChIキー |
XXFLVFCBOHBKPQ-UHFFFAOYSA-N |
正規SMILES |
C#CCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


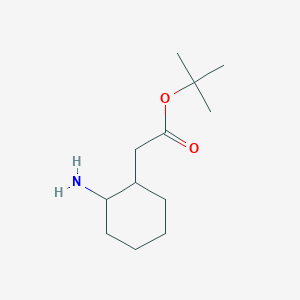
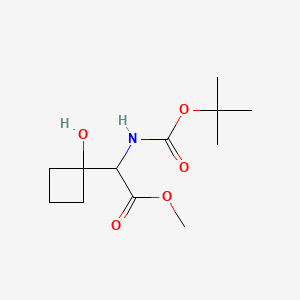
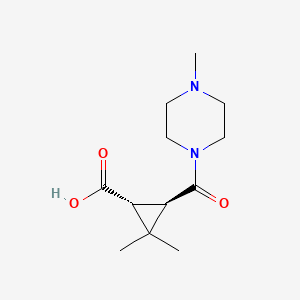

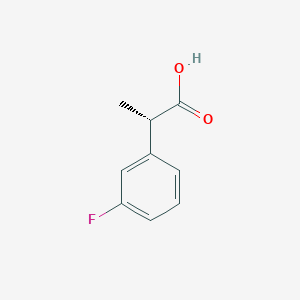
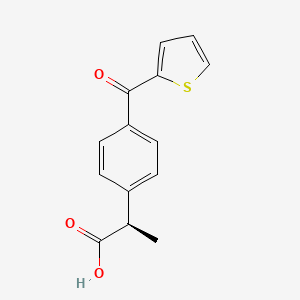
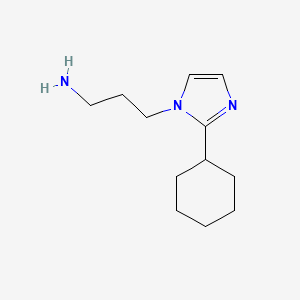
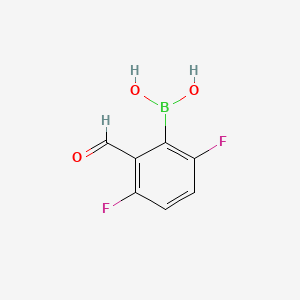
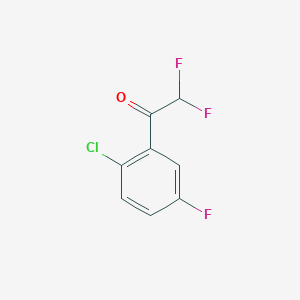
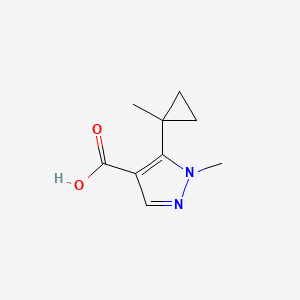
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
